2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
The molecule features a 2-chlorophenyl group at the 4-position, a cyano substituent at C5, and a thioether-linked 2-oxoethyl moiety bearing a 3-methoxyphenylamino group. The ester group at C3 is a 2-methoxyethyl chain, which may enhance solubility compared to methyl or allyl esters.
Properties
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O5S/c1-16-23(26(32)35-12-11-33-2)24(19-9-4-5-10-21(19)27)20(14-28)25(29-16)36-15-22(31)30-17-7-6-8-18(13-17)34-3/h4-10,13,24,29H,11-12,15H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZSQJQMDNRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate, also known by its ChemDiv Compound ID 4296-0399, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C27H28ClN3O4S
- Molecular Weight : 528.0197 g/mol
- IUPAC Name : 2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({[(2-((3-methoxyphenyl)amino)-2-oxoethyl)]thio}-2-methyl-1,4-dihydropyridine-3-carboxylate
- SMILES :
CCOC(=O)C1=C(C)NC(=C(C1c1ccc(cc1)Cl)C#N)SCC(=O)Nc1cccc(c1)OC
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. The synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Research has demonstrated that similar dihydropyridine derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The presence of functional groups in the dihydropyridine structure allows for interactions with various enzymes, enhancing inhibitory effects on AChE and potentially other targets involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Dihydropyridine Derivatives : A study reported that dihydropyridine derivatives showed promising results in reducing tumor growth in animal models, emphasizing their potential as anticancer agents .
- Zebrafish Model : In vivo studies using zebrafish have demonstrated that certain structural analogs can induce significant morphological changes in testicular tissues, indicating potential reproductive toxicity .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Pharmacological Activity
- 4-Position Substituent : The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from 4-methylphenyl () or 2-ethoxyphenyl (). Halogenated aryl groups (e.g., 4-bromophenyl in AZ257) are often associated with improved target binding due to hydrophobic interactions .
- Thioether Linkage: The 3-methoxyphenylamino group in the target compound differs from the p-tolylamino () or halogenated variants ().
- Ester Group : The 2-methoxyethyl ester likely improves aqueous solubility compared to methyl or allyl esters, which could enhance bioavailability. Methyl esters (e.g., ) may exhibit faster hydrolysis in vivo, affecting half-life .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 2-methoxyethyl ester (target compound) has a predicted density of ~1.27 g/cm³ (cf. 1.27 g/cm³ for the methyl ester analog in ), suggesting moderate lipophilicity.
- pKa : The methyl ester analog () has a predicted pKa of 13.96, indicating basicity that may influence protonation state under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
